molecular formula C22H27ClN6O B2584624 N2-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179387-56-4

N2-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2584624
CAS No.: 1179387-56-4
M. Wt: 426.95
InChI Key: IBCGTYMSCLFCGT-UHFFFAOYSA-N
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Description

N2-(4-Ethoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic triazine derivative with a complex substitution pattern. Key structural features include:

  • N4-substituent: m-tolyl (meta-methylphenyl) group, enhancing steric bulk and lipophilicity.
  • C6-substituent: Pyrrolidin-1-yl group, introducing conformational flexibility and hydrogen-bonding capabilities.
  • Counterion: Hydrochloride salt, improving aqueous solubility and stability .

The compound is primarily utilized in pharmaceutical research, with suppliers such as Taizhou Nova Medicine Chemistry Co., Ltd., and Chemfine International Co., Ltd., highlighting its commercial availability .

Properties

IUPAC Name

4-N-(4-ethoxyphenyl)-2-N-(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O.ClH/c1-3-29-19-11-9-17(10-12-19)23-20-25-21(24-18-8-6-7-16(2)15-18)27-22(26-20)28-13-4-5-14-28;/h6-12,15H,3-5,13-14H2,1-2H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCGTYMSCLFCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=CC(=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The triazine core allows extensive modifications. Key analogues include:

Compound Name Substituents (N2, N4, C6) Molecular Formula Key Features
Target Compound 4-ethoxyphenyl, m-tolyl, pyrrolidin-1-yl C23H28ClN7O Hydrochloride salt; balanced lipophilicity/hydrophilicity
N2-(3,5-Dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride 3,5-dimethylphenyl, p-tolyl, pyrrolidin-1-yl C23H28ClN7 Increased steric hindrance; potential for enhanced receptor selectivity
6-(Methylsulfanyl)-N2-(propan-2-yl)-1,3,5-triazine-2,4-diamine propan-2-yl, unsubstituted, methylsulfanyl C7H13N5S Simpler structure; agrochemical applications (e.g., herbicides)
1-(3-((4-Amino-6-((2-fluorophenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one 2-fluorophenethyl, methoxy-pyrrolidinone, - C24H25F3N6O2 Fluorine substitution; dual FFAR1/FFAR4 modulator activity

Physicochemical and Crystallographic Properties

  • Crystal Packing : Analogues like 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine form 2D networks via N–H⋯N/O hydrogen bonds, with dihedral angles between aromatic rings (e.g., 173.16° in ). The target compound’s ethoxy group may enhance π-stacking but reduce hydrogen-bonding capacity compared to pyridine-containing analogues .
  • Solubility : Hydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than neutral triazines (e.g., methylsulfanyl derivative in ) .

Research Findings and Limitations

  • Structure-Activity Relationships (SAR) : Ethoxy and pyrrolidinyl groups in the target compound likely optimize pharmacokinetics (e.g., bioavailability) compared to bulkier or more polar substituents .
  • Knowledge Gaps: Limited crystallographic data for the target compound; most structural insights derive from analogues (e.g., ). Biological activity data remain proprietary or unpublished.

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